
(R)-3-(Difluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Difluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a difluoromethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the direct C-H difluoromethylation of piperidines using difluoromethylating agents under radical conditions . This process can be facilitated by using oxazino pyridine intermediates, which are easily accessed from pyridines .
Industrial Production Methods: Industrial production of ®-3-(Difluoromethyl)piperidine may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are examples of methods that can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: ®-3-(Difluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
®-3-(Difluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of agrochemicals and other industrial products .
Wirkmechanismus
The mechanism of action of ®-3-(Difluoromethyl)piperidine involves its interaction with specific molecular targets. For instance, in drug metabolism, the compound can undergo ring contraction mediated by cytochrome P450 enzymes. This process involves N-H bond activation and subsequent electron-proton transfer, leading to the formation of ring-contracted products .
Vergleich Mit ähnlichen Verbindungen
2,6-Disubstituted Piperidines: These compounds share a similar piperidine ring structure but differ in the nature and position of substituents.
Difluoromethylated Pyridines: These compounds have a difluoromethyl group attached to a pyridine ring, offering different reactivity and applications.
Uniqueness: ®-3-(Difluoromethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
(3R)-3-(difluoromethyl)piperidine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
SAEGBAIURUCXRY-RXMQYKEDSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)C(F)F |
Kanonische SMILES |
C1CC(CNC1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,6aS)-1-benzyl-6-bromooctahydrocyclopenta[b]pyrrole](/img/structure/B13338406.png)
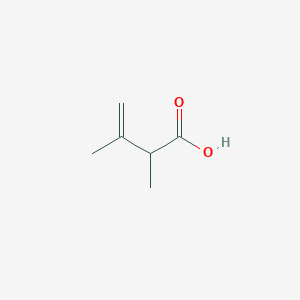
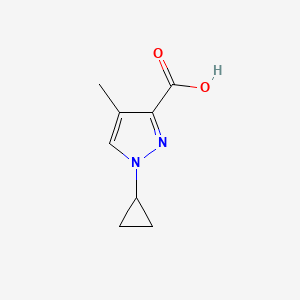
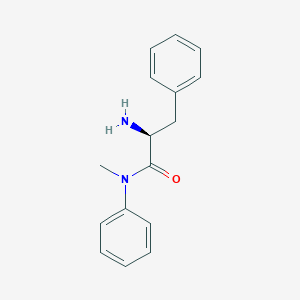
![2-([(Propan-2-YL)amino]methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B13338423.png)
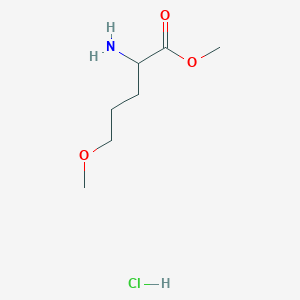
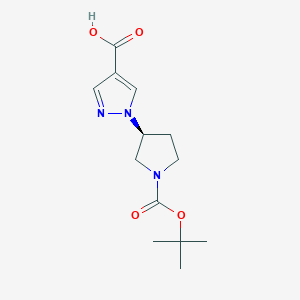
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)
![7-Bromo-5-(difluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13338450.png)
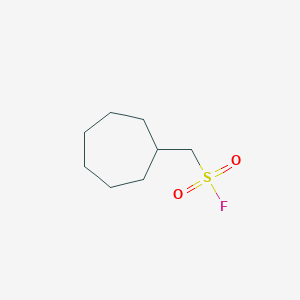

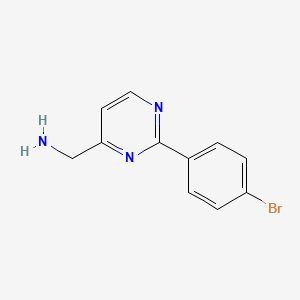
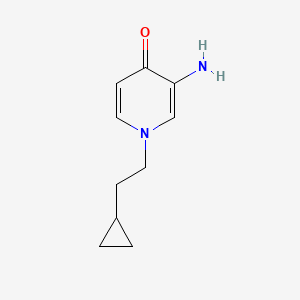
![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)
